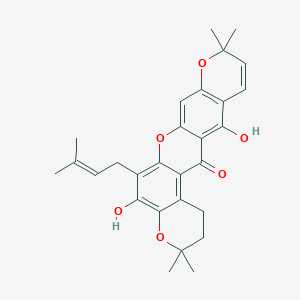

Mangostenone B

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H30O6 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

10,22-dihydroxy-7,7,18,18-tetramethyl-11-(3-methylbut-2-enyl)-8,13,17-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16(21),19-heptaen-2-one |

InChI |

InChI=1S/C28H30O6/c1-14(2)7-8-17-23(30)26-16(10-12-28(5,6)34-26)20-24(31)21-19(32-25(17)20)13-18-15(22(21)29)9-11-27(3,4)33-18/h7,9,11,13,29-30H,8,10,12H2,1-6H3 |

InChI Key |

CTTYZRNOKDZJRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C2C(=C3CCC(OC3=C1O)(C)C)C(=O)C4=C(C5=C(C=C4O2)OC(C=C5)(C)C)O)C |

Synonyms |

mangostenone B |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Confirmation of Mangostenone B

Extraction and Initial Fractionation Strategies

Mangostenone B, alongside other xanthones, is typically extracted from the green fruit hulls of Garcinia mangostana. researchgate.netresearchgate.net The initial step in isolating xanthones involves grinding the plant material, such as mangosteen peel, and then extracting it with a suitable solvent. caldic.com The choice of solvent is crucial and depends on the polar and non-polar properties of the target substances. caldic.com

Common solvents employed for the extraction of xanthones from mangosteen include methanol (B129727), methylene (B1212753) chloride, hot hexane (B92381), ethanol, and mixtures like acetone/water. caldic.commdpi.comnih.govnih.govacgpubs.org For instance, methanol extraction has been successfully used as a primary step for isolating various xanthones, including this compound. researchgate.netcaldic.com Following the initial extraction, liquid-liquid extraction techniques are often employed to further separate the compounds based on their partitioning between immiscible solvents. caldic.com This initial fractionation helps to reduce the complexity of the crude extract before more refined purification steps. caldic.com

Chromatographic Techniques for Purification

Chromatography plays a pivotal role in separating and purifying individual compounds from complex natural extracts. polypeptide.combio-rad.com Various chromatographic techniques are applied sequentially to achieve high purity of this compound.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a widely used technique for the initial separation of xanthones from crude extracts. researchgate.netcaldic.comscispace.comsysu.edu.cn In this method, the extract is loaded onto a column packed with silica gel (the stationary phase), and compounds are eluted using a gradient of solvents with increasing polarity. researchgate.netscispace.com Common solvent systems for eluting xanthones include mixtures of chloroform (B151607) and methanol (e.g., 90:10 or 97:3), hexane and ethyl acetate (B1210297), or dichloromethane (B109758) and methanol. researchgate.netscispace.com This technique effectively separates compounds based on their differential adsorption to the silica gel and solubility in the mobile phase. researchgate.net

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of fractionation, assessing the purity of fractions, and performing qualitative analysis during the isolation process of xanthones. caldic.comacgpubs.orgnih.govresearchgate.nethumanjournals.comimpactfactor.orgsavemyexams.com TLC plates are typically coated with silica gel (stationary phase). researchgate.netsavemyexams.com Samples are spotted onto the baseline, and the plate is developed in a suitable mobile phase, such as chloroform-methanol (e.g., 9:1 or 10:0.1) or a mixture of chloroform, acetone, and benzene (B151609). acgpubs.orgresearchgate.nethumanjournals.comimpactfactor.org Compounds separate based on their differential affinities for the stationary and mobile phases, resulting in distinct spots. savemyexams.com Visualization of these spots can be achieved using UV light or by spraying with specific reagents. impactfactor.orgsavemyexams.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high-resolution purification and for the quantitative analysis of this compound. caldic.comnih.govresearchgate.netthermofisher.comijbbb.orgthaiscience.info It is particularly valuable for separating compounds with similar chemical properties that might not be fully resolved by other chromatographic methods. nih.govresearchgate.net

Typical HPLC conditions for xanthones from Garcinia mangostana involve a reverse-phase C-18 analytical column. nih.govresearchgate.netthaiscience.info The mobile phase often consists of a gradient system, such as methanol-water (e.g., 95:5% v/v) or acetonitrile (B52724) in 0.1% v/v ortho-phosphoric acid. researchgate.netthaiscience.info UV detection is commonly employed, with wavelengths typically set around 319 nm or 320 nm for xanthones. researchgate.netthaiscience.info HPLC is also used to confirm the purity of isolated compounds and for their quantitative determination. humanjournals.comijbbb.org

Table 1: Representative HPLC Parameters for Xanthone (B1684191) Analysis

| Parameter | Typical Range/Value | Reference |

| Column Type | C-18 analytical column | researchgate.netthaiscience.info |

| Mobile Phase | Methanol-water (95:5% v/v) or Acetonitrile in 0.1% v/v ortho-phosphoric acid (gradient) | researchgate.netthaiscience.info |

| Flow Rate | 1.0 - 1.5 mL/min | researchgate.netthaiscience.info |

| Detection Wavelength | 319 nm or 320 nm (UV) | researchgate.netthaiscience.info |

Spectroscopic Approaches for Structural Confirmation

Once isolated and purified, the precise chemical structure of this compound is confirmed using various spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the compound. researchgate.netscispace.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous elucidation of organic compound structures, including this compound. wikipedia.orgvanderbilt.edu It relies on the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C), in an external magnetic field. wikipedia.orglibretexts.org The unique resonance frequency of each NMR-active nucleus is sensitive to its chemical environment, providing insights into the molecular structure and connectivity. wikipedia.org

For this compound, structural elucidation has been achieved through comprehensive analysis of its spectroscopic data, primarily involving 1D and 2D NMR experiments. researchgate.netresearchgate.netscispace.com These experiments include:

¹H NMR Spectroscopy: Provides information on the number, type, and connectivity of hydrogen atoms, including their chemical shifts and coupling patterns. researchgate.netscispace.comacs.org

¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule, indicating the presence of different carbon environments (e.g., carbonyls, aromatic carbons, methylenes, methyls) and their characteristic chemical shifts. researchgate.netscispace.comacs.org

2D NMR Techniques: Crucial for establishing atom-to-atom connectivity and spatial relationships. These often include:

Correlation Spectroscopy (COSY): Identifies proton-proton couplings, revealing adjacent protons. acs.org

Heteronuclear Multiple Quantum Coherence (HMQC): Shows direct correlations between protons and the carbons to which they are attached.

The combined analysis of these NMR data, often in conjunction with spectral comparison to known related compounds, allows for the definitive assignment of the complete chemical structure of this compound. researchgate.net

Dereplication Strategies in Natural Product Discovery

Dereplication is a critical process in natural product discovery aimed at rapidly identifying known compounds within crude extracts or fractions, thereby allowing researchers to focus on the isolation and characterization of truly novel chemical entities acs.orgresearchgate.netoup.com. This strategy significantly reduces the time and resources expended on re-isolating compounds that have already been reported acs.orgresearchgate.netoup.com.

The application of databases and chemometrics plays a pivotal role in modern dereplication strategies acs.orgresearchgate.netnih.gov. Comprehensive natural product databases, both commercial and open-access, contain vast amounts of structural and spectroscopic data for known compounds acs.orgnih.govwiley.com. By comparing preliminary spectroscopic data (such as MS, UV, and NMR) from an unknown sample against these databases, potential matches can be quickly identified acs.orgoup.com.

Chemometrics, which involves the use of statistical and mathematical methods, further enhances the utility of these databases acs.org. For instance, platforms like DEREP-NP utilize cheminformatics programs to generate databases containing counts of specific structural fragments present in known natural products acs.orgresearchgate.net. By analyzing NMR (¹H, HSQC, HMBC) and/or MS data of an unknown compound to deduce its structural features, matching structures with similar fragment profiles can be retrieved from the database acs.orgresearchgate.net. This approach allows for the rapid identification of known compounds and helps to streamline the natural product discovery process acs.orgresearchgate.net. High-resolution mass spectrometry data, in particular, enable accurate dereplication by comparing monoisotopic masses of known natural products from commercial databases researchgate.net.

High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques in advanced dereplication protocols due to their sensitivity and ability to provide detailed structural information researchgate.netnih.govresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS), especially when coupled with HRMS (LC-HRMS), is widely used for untargeted metabolomics and dereplication of natural products researchgate.netnih.gov. HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound and narrowing down the possibilities for its identity researchgate.netnih.gov. The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) further aid in structural elucidation and comparison against spectral libraries nih.gov.

NMR-based dereplication protocols involve the analysis of ¹H, ¹³C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC, TOCSY, ROESY) acs.orgresearchgate.netbbhegdecollege.compharmacognosy.us. These techniques provide detailed information about the connectivity of atoms, the types of protons and carbons present, and their chemical environments acs.orgresearchgate.netbbhegdecollege.com. For example, DEREP-NP can utilize structural features established from NMR analysis (such as CH₃, CH₂, CH, and C counts) in conjunction with MS data to rapidly identify compounds acs.orgresearchgate.net. The combination of HRMS and NMR data, often integrated with advanced software and databases, allows for a highly efficient and accurate dereplication process, minimizing the need for extensive purification and full structural elucidation of already known compounds acs.orgresearchgate.netnih.gov.

Preclinical Pharmacological and Biological Activities of Mangostenone B: Mechanistic Insights

Anticancer Mechanisms (In Vitro and Animal Models)

Mangostenone B is one of over 60 xanthones isolated from Garcinia mangostana that have been investigated for their pharmacological activities nih.govmonash.edu. Research indicates that its anticancer effects are primarily driven by its ability to inhibit the growth of cancer cells and induce programmed cell death nih.gov.

The primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death nih.gov. Apoptosis is a critical process for eliminating cancerous cells without inducing an inflammatory response monash.edu. In studies evaluating various xanthones from mangosteen, the ability to trigger apoptosis is a common characteristic monash.edunih.gov. Research on human leukemia cells demonstrated that the growth-inhibiting effects of this compound are achieved by initiating apoptosis nih.gov. While detailed mechanistic studies on this compound's specific role in the caspase cascade or the mitochondrial pathway are not as extensive as for other xanthones, studies on broad mangosteen extracts containing this compound have shown the induction of the mitochondrial pathway of apoptosis caldic.com.

This compound has demonstrated direct cytotoxic effects against cancer cells, leading to a reduction in their proliferation and viability. In a study investigating the effects of six different xanthones on human promyelocytic leukemia (HL-60) cells, this compound was shown to effectively inhibit cell growth nih.gov. The compound exhibited a half-maximal inhibitory concentration (IC50) of 19.0 μM, indicating its potency in reducing the viability of these cancer cells nih.gov.

| Compound | Cell Line | Activity | IC₅₀ Value (μM) | Source |

|---|---|---|---|---|

| This compound (Mangostinone) | HL-60 (Human Leukemia) | Inhibition of Cell Growth/Viability | 19.0 | nih.gov |

The cell cycle is a series of events that leads to cell division and replication, and its dysregulation is a hallmark of cancer nih.gov. Many anticancer compounds exert their effects by arresting the cell cycle at specific checkpoints, often by modulating the activity of proteins like cyclins and cyclin-dependent kinases (CDKs) nih.gov. While extensive research has shown that other xanthones, such as α-mangostin and γ-mangostin, can induce cell cycle arrest nih.govnih.govmdpi.comhilarispublisher.com, specific studies detailing the effects of this compound on cell cycle progression, cyclins, or CDKs are not extensively documented in the current scientific literature.

Cancer development and progression are often driven by alterations in key signaling pathways that control cell growth, survival, and proliferation nih.govmonash.edu. Pathways such as MAPK/ERK and PI3K/Akt are common targets for anticancer agents monash.edujidmr.com. Preclinical studies have shown that various xanthones can modulate these pathways monash.eduresearchgate.netresearchgate.net. For instance, extracts containing a mixture of xanthones have been found to up-regulate MAPK/ERK and p53 signaling pathways researchgate.netresearchgate.net. However, specific investigations into the direct interference of isolated this compound with these or other signaling transduction pathways like c-Myc/Max or NF-κB have not been reported in the reviewed literature.

Metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is a major cause of cancer-related mortality. This process involves cell migration, invasion of surrounding tissues, and the ability to form new colonies (clonogenicity). Studies on crude extracts of mangosteen pericarp, which contain this compound among other xanthones, have demonstrated the inhibition of these key metastatic steps caldic.com. However, the specific contribution of this compound to these anti-metastatic effects has not been isolated and characterized in preclinical studies.

Targeting specific enzymes involved in cancer progression is a key strategy in cancer therapy. Aromatase, an enzyme crucial for estrogen biosynthesis, is a target in hormone-dependent breast cancer nih.gov. Sphingomyelinase is an enzyme involved in signaling pathways that regulate cell growth and apoptosis doc-developpement-durable.org. While certain xanthones from mangosteen have been evaluated for their inhibitory effects on these enzymes, there is currently no specific data available from preclinical studies demonstrating the inhibitory activity of this compound against aromatase or sphingomyelinase doc-developpement-durable.orgnih.gov.

Anti-inflammatory Mechanisms (In Vitro and Animal Models)

There is no specific information available detailing the anti-inflammatory mechanisms of this compound. Research has not yet been published on its ability to:

Antioxidant Mechanisms (In Vitro and Theoretical Studies)

Similarly, the antioxidant potential of this compound remains uncharacterized. There are no available in vitro or theoretical studies that address its:

Free Radical Scavenging Activity:Capacity to neutralize free radicals such as DPPH, ABTS, superoxide (B77818) anion, or hydroxyl radicals.

Further research is required to isolate and characterize the specific bioactivities of this compound to determine if it shares the therapeutic potential observed in other xanthones derived from Garcinia mangostana. Until such studies are conducted, its pharmacological profile remains unknown.

Metal Ion Chelating Activity

The ability of a compound to chelate metal ions is a key mechanism for preventing oxidative damage, as it can inhibit the formation of reactive oxygen species. While various polyphenols and other xanthones isolated from Garcinia mangostana have been investigated for their metal-chelating properties, specific studies detailing the metal ion chelating activity of this compound are not available in the reviewed scientific literature nih.gov.

Reducing Power (e.g., FRAP)

The Ferric Reducing Antioxidant Power (FRAP) assay is a common method used to measure the electron-donating capacity of an antioxidant. This reducing power is crucial for neutralizing free radicals. Studies on crude extracts of mangosteen peel and other purified xanthones have demonstrated significant reducing power nih.gov. However, research specifically quantifying the reducing power of purified this compound through the FRAP assay or similar methods could not be identified in the available literature.

Activation of Endogenous Antioxidant Systems (e.g., Nrf2 Pathway, GSH Turnover, CAT, SOD, GPx)

Antioxidant compounds can exert their effects indirectly by upregulating the body's own defense systems. This is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which controls the expression of antioxidant enzymes like Glutathione (GSH), Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx). While other xanthones from mangosteen have been shown to activate these endogenous systems, there is currently no specific research demonstrating the effect of this compound on the Nrf2 pathway or the turnover of these specific antioxidant enzymes japsonline.com.

Computational and Theoretical Insights into Antioxidant Mechanisms (e.g., SET Mechanism)

Computational and theoretical studies provide valuable insights into the mechanisms by which antioxidants neutralize free radicals, such as through the Single Electron Transfer (SET) mechanism. Such studies have been performed for major xanthones like α-mangostin mdpi.com. However, specific computational or theoretical analyses focused on the antioxidant mechanisms of this compound were not found in the reviewed literature.

Antimicrobial Mechanisms (In Vitro and Animal Models, excluding human trials)

Xanthones from Garcinia mangostana are widely recognized for their broad-spectrum antimicrobial properties researchgate.net. The majority of this research has centered on α-mangostin and crude extracts.

Antibacterial Activity (e.g., against Mycobacterium tuberculosis, MRSA, Helicobacter pylori, Propionibacterium acnes)

Numerous studies have confirmed the potent antibacterial effects of mangosteen xanthones against a range of pathogenic bacteria. For instance, α-mangostin and garcinone B have shown strong inhibitory effects against Mycobacterium tuberculosis nih.gov. Similarly, α-mangostin has demonstrated activity against Methicillin-resistant Staphylococcus aureus (MRSA), Helicobacter pylori, and Cutibacterium acnes (formerly Propionibacterium acnes) mdpi.comnih.gov. Despite the isolation of this compound from the plant, specific in vitro or animal model data detailing its direct antibacterial activity against these specific pathogens is not presently available in the scientific literature.

Antifungal Activity

The antifungal properties of mangosteen derivatives have been documented against various fungal species. Research has highlighted the efficacy of α-mangostin against fungi such as Candida albicans and the plant pathogen Colletotrichum gloeosporioides nih.govnih.gov. While this compound is a constituent of mangosteen, specific studies evaluating its individual antifungal activity have not been reported.

Antiviral Activity (e.g., against HIV-1, Chikungunya, SARS-CoV-2, HPV)

This compound is a xanthone (B1684191) compound found in the pericarp of the mangosteen fruit (Garcinia mangostana L.). rjptonline.org While several compounds from mangosteen, particularly α-mangostin, have been extensively studied for their antiviral properties, specific research focusing solely on this compound is more limited. jmchemsci.comresearchgate.netcore.ac.uk However, computational and in silico studies have begun to explore the potential of a range of mangosteen-derived xanthones, including this compound, against various viral targets.

An in silico investigation into the antiviral potential of mangosteen derivatives against Human Papillomavirus (HPV) included this compound among the compounds analyzed. rjptonline.org The study focused on the inhibition of the E6 oncoprotein from high-risk HPV types 16 and 18, which are crucial for the virus's ability to trigger cervical cancer. rjptonline.org While the study ultimately highlighted Mangostenone A as a primary candidate for dual inhibitory activity against the E6 oncoprotein, it laid the groundwork for evaluating other mangostenone derivatives, including this compound, as potential antiviral agents. rjptonline.orgrjptonline.org

Preclinical research on other viruses has largely centered on α-mangostin and γ-mangostin. For instance, studies have shown that α-mangostin can inhibit the replication of Chikungunya virus (CHIKV) and SARS-CoV-2. core.ac.uknih.govnih.gov Similarly, various mangosteen compounds have been evaluated for activity against HIV-1 protease. fsjour.comnih.gov Although this compound is identified as a constituent of mangosteen, specific experimental data detailing its efficacy against HIV-1, Chikungunya, or SARS-CoV-2 is not as extensively documented as for other xanthones like α-mangostin.

Inhibition of Viral Entry and Replication

The mechanisms by which this compound may inhibit viral entry and replication have not been extensively detailed in experimental preclinical studies. Much of the current understanding is extrapolated from studies on related xanthone compounds. For example, α-mangostin has been shown to interfere with multiple stages of a virus's life cycle, including replication. jmchemsci.comnih.gov In the context of SARS-CoV-2, in silico studies have suggested that various xanthones could prevent viral entry by inhibiting the Angiotensin-Converting Enzyme 2 (ACE2) receptor and the virus's main protease (Mpro). nih.govnih.gov

Time-of-drug-addition studies involving α-mangostin and γ-mangostin in SARS-CoV-2 infected cells indicated that the primary target of these compounds is likely at a post-infection stage, such as translation and replication, rather than viral entry. nih.gov These findings suggest that xanthones as a class may act on intracellular viral processes. While these studies provide a framework, specific research is needed to confirm whether this compound employs similar mechanisms to inhibit viral entry and replication.

Interference with Viral Enzymes (e.g., Proteases, Reverse Transcriptase, Neuraminidase)

Computational studies have explored the potential of mangosteen-derived compounds to interfere with viral enzymes. Viral proteases, such as the HIV-1 protease and the SARS-CoV-2 main protease (Mpro or 3CLpro), are critical for viral maturation and are key targets for antiviral drugs. fsjour.commdpi.com

In silico analyses of xanthones from Garcinia mangostana have shown potential inhibitory activity against HIV-1 protease. fsjour.com Studies focusing on α-mangostin and γ-mangostin have demonstrated their ability to inhibit HIV-1 protease noncompetitively. nih.gov With respect to SARS-CoV-2, computational screening of xanthone derivatives predicted that several compounds could bind to and inhibit Mpro. nih.gov Although these studies often include a range of xanthones, specific binding affinity and inhibitory concentration values for this compound against these viral proteases are not consistently reported. One in silico study identified other xanthones like Garcinone B as having a promising profile for inhibiting both ACE2 and Mpro. nih.gov

There is currently a lack of specific preclinical data detailing the inhibitory effects of this compound on other viral enzymes such as reverse transcriptase or neuraminidase.

Immunomodulatory Effects against Viral Infections

The immunomodulatory activities of xanthones from mangosteen have been noted, primarily in studies of α-mangostin. This compound can modulate the host immune response by suppressing pro-inflammatory cytokines, which is relevant in viral infections where a "cytokine storm" can contribute to severe disease. jmchemsci.commdpi.comelsevierpure.com For instance, α-mangostin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, in cells infected with dengue virus. nih.gov It has also demonstrated immunomodulatory effects in the context of Feline Infectious Peritonitis Virus by suppressing inflammatory cytokines like IFN-β, TNF-α, and IL-6. nih.gov

While these findings highlight the potential for xanthones to mitigate virus-induced inflammation, specific studies focusing on the immunomodulatory effects of this compound during viral infections are not yet available. Further research is required to determine if this compound shares these properties and to elucidate its specific mechanisms of action on immune signaling pathways in the context of viral disease.

Dual Inhibitory Mechanisms against Viral Targets

The concept of dual inhibitory mechanisms, where a single compound acts on multiple viral or host targets, is a promising strategy in antiviral drug development. phcogj.com In silico studies on compounds from Garcinia mangostana have explored this potential.

For Human Papillomavirus (HPV), a computational study assessed various mangostenone derivatives for their ability to inhibit the E6 oncoprotein of both HPV-16 and HPV-18. rjptonline.orgrjptonline.org The study aimed to identify compounds that could act as dual inhibitors against these two key viral proteins. rjptonline.org The results predicted that Mangostenone A, a closely related compound, could effectively bind to and inhibit both targets. rjptonline.org Although this compound was part of the initial compound library, its potential as a dual inhibitor was not the primary finding of this particular study. rjptonline.org

Similarly, research on SARS-CoV-2 has investigated the potential of mangosteen bioactive compounds to act as dual inhibitors of the virus's main protease (Mpro) and papain-like protease (PLpro), or Mpro and the host's ACE2 receptor. nih.govphcogj.comunair.ac.id These studies suggest that the xanthone chemical structure has the potential for multi-target inhibition. nih.gov However, specific experimental validation of this compound as a dual inhibitor against defined viral targets is an area for future investigation.

Other Reported Biological Activities (Preclinical/Mechanistic Focus)

Neuroprotective Mechanisms

While extensive research has highlighted the neuroprotective properties of mangosteen and its primary xanthone, α-mangostin, specific preclinical studies focusing on the neuroprotective mechanisms of this compound are limited. researchgate.netnih.gov The broader family of xanthones has been shown to exert neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions. researchgate.net

Studies on α-mangostin have demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis and neurotoxicity. nih.gov It has been shown to reduce the accumulation of β-amyloid and tau aggregation in models of Alzheimer's disease and modulate pathways like NF-κB and COX-2 in neuroinflammation models. researchgate.net Other xanthones, such as gartanin, garcinone C, and γ-mangostin, have also shown significant protective effects against neuronal cell death. researchgate.net Given that this compound shares the core xanthone structure, it may possess similar neuroprotective capabilities, but dedicated research is needed to confirm this and elucidate its specific mechanistic pathways.

Antidiabetic and Metabolic Regulation Mechanisms

There is a significant body of research on the antidiabetic and metabolic regulatory effects of mangosteen extracts and its major xanthones, like α-mangostin. These studies often investigate mechanisms such as the inhibition of carbohydrate-hydrolyzing enzymes, effects on lipid metabolism, and improvement of insulin (B600854) sensitivity. nih.govresearchgate.net

α-Amylase and α-Glucosidase Inhibition: The inhibition of α-amylase and α-glucosidase is a key strategy for managing postprandial hyperglycemia. ijmrhs.com While various xanthones from Garcinia mangostana have been evaluated for their inhibitory potential against these enzymes, specific data detailing the α-amylase and α-glucosidase inhibitory activity of this compound are not available in the current body of scientific literature. ijmrhs.commdpi.com Studies have reported on the activity of other related compounds, such as α-mangostin, which has shown inhibitory effects on both enzymes. vjs.ac.vnresearchgate.netvjs.ac.vn

Lipid Regulation and Insulin Resistance Attenuation: Research into the effects of mangosteen and its constituents on lipid regulation and insulin resistance is an active area. For instance, α-mangostin has been investigated for its potential to modulate lipid metabolism and improve insulin sensitivity in preclinical models. nih.govresearchgate.net However, specific studies focusing on the direct effects of this compound on lipid regulation, such as its impact on lipid profiles or adipogenesis, and its potential to attenuate insulin resistance are not currently documented in published research.

Immunomodulatory Properties beyond Anti-inflammation

The immunomodulatory properties of xanthones from mangosteen have been a subject of scientific interest. nih.gov These properties extend beyond general anti-inflammatory effects to include the modulation of various immune cell functions and signaling pathways. While the anti-inflammatory effects of some xanthones are well-documented, there is a lack of specific research into the immunomodulatory properties of this compound that are distinct from anti-inflammatory actions. nih.gov

Anti-malarial Activity

Several xanthones isolated from Garcinia mangostana have been investigated for their potential as anti-malarial agents. In vitro studies have demonstrated the activity of compounds like α-mangostin against Plasmodium falciparum. nih.govresearchgate.netnih.govresearchgate.net Despite the screening of various xanthones for anti-malarial properties, specific data on the in vitro or in vivo anti-malarial activity of this compound have not been reported in the available scientific literature.

Anti-hyperglycemic Effects (in animal models)

Animal models are crucial for evaluating the in vivo efficacy of compounds with potential anti-hyperglycemic effects. Numerous studies have utilized rodent models of diabetes and hyperglycemia to test the effects of mangosteen extracts and their primary xanthones. researchgate.neteaspublisher.comnih.gov These studies have provided valuable insights into the potential of these substances to lower blood glucose levels. However, there are currently no published studies that specifically investigate the anti-hyperglycemic effects of this compound in animal models.

Analytical Methodologies and Preclinical Disposition Studies

Quantitative Analysis of Mangostenone B in Biological Matrices (Preclinical)

The quantitative analysis of drug compounds and their metabolites in biological samples is fundamental to understanding their pharmacokinetic profiles. bioanalysis-zone.com For compounds like this compound, a xanthone (B1684191) derived from the mangosteen fruit, precise and sensitive analytical methods are required to measure its concentration in preclinical studies. japsonline.comidexlab.compsu.edunih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the quantitative analysis of small molecules in complex biological matrices such as plasma, urine, and tissue homogenates. bioanalysis-zone.comresearchgate.netrsc.org Its high sensitivity, specificity, and wide dynamic range make it the preferred method for bioanalytical studies. bioanalysis-zone.comchromatographyonline.com

For the analysis of xanthones like this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) system coupled with a mass spectrometer is typically employed. researchgate.net The chromatographic separation is often achieved on a C18 column, which separates compounds based on their hydrophobicity. frontiersin.org The mobile phase usually consists of a mixture of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724). researchgate.netfrontiersin.org A gradient elution program, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the analyte from endogenous matrix components. frontiersin.org

The mass spectrometer, frequently a triple quadrupole or a high-resolution mass spectrometer (HRMS) like a Q-Orbitrap, serves as the detector. researchgate.netfrontiersin.org Ionization of the analyte is commonly achieved using electrospray ionization (ESI). researchgate.net For quantitative analysis, the instrument is often operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.gov The use of an internal standard is crucial to correct for variations in sample preparation and instrument response. chromatographyonline.com Method validation, including assessment of linearity, accuracy, precision, recovery, and matrix effects, is essential to ensure the reliability of the quantitative data. nih.govmdpi.com

Table 1: Illustrative Parameters for LC/MS-based Quantitative Analysis

| Parameter | Typical Condition |

|---|---|

| Chromatography System | UHPLC/HPLC researchgate.netfrontiersin.org |

| Column | C18, Phenyl researchgate.net |

| Mobile Phase | Water with 0.1% Formic Acid and Acetonitrile researchgate.netfrontiersin.org |

| Elution | Gradient frontiersin.org |

| Mass Spectrometer | Triple Quadrupole or HRMS researchgate.netfrontiersin.org |

| Ionization Source | Electrospray Ionization (ESI) researchgate.net |

| Analysis Mode | Selected Reaction Monitoring (SRM) nih.gov |

Metabolic Studies in In Vitro and Animal Models

Investigating the metabolic fate of a compound is a critical step in preclinical development. fda.gov These studies help identify the biotransformation pathways and the resulting metabolites, which is essential for understanding the compound's disposition and potential for drug-drug interactions. mdpi.comnih.gov Both in vitro and animal models are utilized for this purpose. fda.gov

In vitro models, such as liver microsomes, hepatocytes, and more complex 3D cell cultures, provide a controlled environment to study metabolic pathways. nih.govnih.govfrontiersin.orgfrontiersin.org Animal models, most commonly rodents like rats, are then used to confirm these findings in vivo and to understand the complete pharmacokinetic profile. fda.govnih.gov

The identification of metabolites is typically carried out using high-resolution mass spectrometry (HRMS), which can provide accurate mass measurements of the metabolites, allowing for the determination of their elemental composition. frontiersin.org By comparing the mass spectra of the parent compound and its metabolites, the type of metabolic reaction can be inferred. mdpi.com

For xanthones, common metabolic reactions include oxidation (e.g., hydroxylation), demethylation, and conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). frontiersin.orgmdpi.comnih.gov For instance, a study on α-mangostin, a structurally related xanthone, showed that it could be metabolized via tri-oxidation. nih.gov Another related compound, gartanin, was found to undergo conjugation to form sulfated derivatives. nih.gov

Biotransformation pathways describe the series of enzymatic reactions that modify a xenobiotic. These are generally categorized into Phase I (functionalization reactions like oxidation) and Phase II (conjugation reactions). mdpi.com

Based on the metabolism of similar xanthone structures, the biotransformation of this compound in preclinical models would likely involve the following pathways:

Phase I Metabolism: Cytochrome P450 (CYP) enzymes are expected to catalyze oxidative reactions, such as the hydroxylation of the aromatic rings or the prenyl groups. nih.gov

Phase II Metabolism: The hydroxyl groups on the this compound molecule or those introduced during Phase I metabolism can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs). mdpi.com

Table 2: Predicted Biotransformation Pathways and Metabolites of this compound

| Metabolic Phase | Reaction Type | Potential Metabolite |

|---|---|---|

| Phase I | Hydroxylation | Hydroxy-mangostenone B |

| Phase I | Demethylation | Demethyl-mangostenone B |

| Phase II | Glucuronidation | This compound-glucuronide |

| Phase II | Sulfation | this compound-sulfate |

Preclinical Bioavailability Studies (Non-human)

Bioavailability is a key pharmacokinetic parameter that measures the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. mdpi.comresearchgate.net Preclinical bioavailability studies are typically conducted in animal models, such as rats, to predict how a compound might behave in humans. frontiersin.orgmdpi.commdpi.com

These studies involve administering the compound through both an intravenous (IV) and an extravascular route (e.g., oral, p.o.). nih.gov Plasma samples are collected at various time points after administration, and the concentration of the compound is measured using a validated analytical method. frontiersin.orgnih.gov

The absolute oral bioavailability (F%) is calculated by comparing the area under the plasma concentration-time curve (AUC) from the oral dose to the AUC from the IV dose, adjusted for the dose. mdpi.com Low oral bioavailability can be due to poor absorption from the gastrointestinal tract or extensive first-pass metabolism in the gut wall and liver. mdpi.com Studies on other xanthones, such as α-mangostin, and other natural compounds have often shown low oral bioavailability, which can sometimes be improved through formulation strategies. mdpi.comresearchgate.net For example, a study on a novel limonin (B1675406) derivative reported an oral bioavailability of 2.8% in male rats and 10.8% in female rats. mdpi.com Another compound, oxypeucedanin, showed an absolute bioavailability of 10.26% in rats. nih.gov

Table 3: Representative Preclinical Pharmacokinetic Parameters

| Parameter | Description | Example Value (Compound Dependent) |

|---|---|---|

| Cmax | Maximum plasma concentration | Varies (e.g., 129.90 ± 25.23 ng/mL) frontiersin.org |

| Tmax | Time to reach Cmax | Varies (e.g., 33 min) mdpi.com |

| t1/2 | Elimination half-life | Varies (e.g., 2.5 ± 0.6 h) mdpi.com |

| AUC | Area under the plasma concentration-time curve | Varies |

| F% | Absolute oral bioavailability | Varies (e.g., 2.8% - 13.1%) mdpi.com |

| CL | Systemic clearance | Varies (e.g., 24 mL/min) mdpi.com |

| Vd | Apparent volume of distribution | Varies (e.g., 5.2 L/kg) mdpi.com |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| α-Mangostin |

| Gartanin |

| Oxypeucedanin |

Computational and in Silico Research on Mangostenone B

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as Mangostenone B, binds to a macromolecule, typically a protein. nih.gov This method helps in identifying potential biological targets and estimating the binding affinity, which is a measure of the strength of the interaction. A lower binding energy score generally indicates a more stable and favorable interaction.

In a study investigating potential inhibitors for aldose reductase, an enzyme implicated in diabetic complications, this compound was identified as a potent inhibitor through ensemble docking. researchgate.netmdpi.com This approach involves docking the ligand to multiple conformations of the receptor to account for its flexibility. The results highlighted this compound as a promising candidate for further investigation against this enzyme. researchgate.netmdpi.com

Another study focused on the SUR1-pancreatic KATP channel, a target for antidiabetic drugs, did not directly test this compound but evaluated its close relatives, the α, β, and γ-mangostins. unair.ac.id The study demonstrated that these xanthones have a good binding affinity for the receptor, suggesting that other related xanthones like this compound might also interact favorably with this target. unair.ac.id The binding affinities for the tested mangostin derivatives are presented below.

Table 1: Binding Affinities of Mangostin Derivatives to SUR1-Pancreatic KATP Channel

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| α-mangostin | -6.31 |

| β-mangostin | -5.78 |

| γ-mangostin | -6.17 |

Molecular Dynamics Simulations for Ligand Stability and Interactions

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide insights into the dynamic behavior of the complex, including the stability of the ligand in the binding pocket and the specific interactions it forms with amino acid residues. researchgate.netnih.gov

A study on xanthones as aldose reductase inhibitors utilized MD simulations to confirm the stability of the docked complexes. researchgate.netmdpi.com The simulations showed that the xanthones, including by extension this compound, established a stable binding mode within the enzyme's active site. researchgate.net The stability of the complex is often evaluated by analyzing the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the course of the simulation. Lower and stable RMSD values suggest a stable binding complex. researchgate.net

For instance, in a study on related compounds, the RMSD plots obtained from a 100 ns molecular dynamics simulation indicated that the ligand was stable and formed significant interactions with the amino acid residues of the target enzymes. researchgate.net While this specific data is not for this compound, it illustrates the type of analysis performed to ascertain ligand stability.

Prediction of Pharmacological Potential through Electronic Parameters (e.g., Chemical Hardness, Softness)

The pharmacological potential of a molecule can also be predicted by calculating its electronic parameters using methods like Density Functional Theory (DFT). nih.gov Key parameters include chemical potential, chemical hardness, and softness. mdpi.com

Chemical Potential (μ) : Indicates the tendency of a molecule to react. A more negative chemical potential suggests a higher reactivity. mdpi.com

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. Molecules with lower hardness are more reactive and can more readily exchange charges with a biological target. mdpi.com

Chemical Softness (S) : The reciprocal of chemical hardness, where a higher softness value corresponds to higher reactivity. nih.gov

In a computational assessment of xanthones against aldose reductase, the electronic properties of this compound were calculated. mdpi.com The study found that this compound had a higher reactivity potential (less stable) compared to some other xanthones like mangostenone A and allanxanthone B. mdpi.com The calculated values for this compound and related compounds are shown in the table below.

Table 2: Electronic Parameters of this compound and Related Xanthones | Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | | :--- | :--- | :--- | :--- | | this compound | -3.35 | 1.88 | 0.53 | | Bangangxanthone A | -3.75 | 1.83 | 0.55 | | Smeathxanthone B | -3.70 | 1.79 | 0.56 | | Mangostenone A | -3.47 | 1.84 | 0.54 | | Allanxanthone B | -3.59 | 1.85 | 0.54 | | This table is interactive. You can sort and filter the data. | | Data sourced from a 2022 study on aldose reductase inhibitors. mdpi.com

These parameters help in understanding the molecule's potential to interact with and inhibit biological targets. mdpi.com

Virtual Screening for Analog Design and Lead Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. ijcrt.org This process can be used for hit identification and for lead optimization, where an initial "hit" compound is structurally modified to improve its potency and other properties. nih.govmedium.com

While specific studies detailing the use of this compound as a scaffold in a large-scale virtual screening campaign for analog design are not prevalent in the searched literature, the principles of this approach are well-established. biosolveit.demmv.org The identified potent inhibitory activity of this compound against targets like aldose reductase makes it an excellent starting point for such endeavors. researchgate.netmdpi.com Medicinal chemists could use the structure of this compound as a template to design a library of virtual analogs. These analogs would then be computationally docked to the target protein to prioritize which new compounds to synthesize and test experimentally, accelerating the discovery of more effective drugs. nih.gov

Theoretical Studies on Reaction Mechanisms (e.g., Antioxidant Mechanisms)

Computational methods are also valuable for elucidating the mechanisms of chemical reactions, such as the antioxidant activity of natural compounds. frontiersin.org Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in many diseases. mdpi.com Antioxidants can neutralize free radicals through several mechanisms, including Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT). frontiersin.org

Theoretical studies using DFT can calculate parameters like bond dissociation enthalpy (BDE) to predict the most likely antioxidant mechanism. frontiersin.org Although specific theoretical studies on the antioxidant mechanism of this compound were not found in the provided search results, the antioxidant properties of xanthones from mangosteen are well-documented. researchgate.net Given that this compound has been identified in plants known for their antioxidant flavonoids, it is a strong candidate for such theoretical investigations. mdpi.com These studies would help to explain the structural features of this compound that contribute to its antioxidant capacity and could guide the design of even more potent antioxidant compounds. rsc.org

Future Research Directions and Unexplored Potential of Mangostenone B

Elucidation of Broader Spectrum Biological Targets and Signaling Networks

A significant hurdle in harnessing the potential of Mangostenone B is the current lack of detailed understanding of its biological targets and the signaling pathways it may modulate. While xanthones from mangosteen are known to interact with a wide array of biological targets, specific data for this compound is conspicuously absent from the scientific literature. nih.gov The broader family of mangosteen xanthones has been shown to influence enzymes such as HIV-1 protease, topoisomerase, and various protein kinases. nih.gov

Future research should prioritize the systematic screening of this compound against a comprehensive panel of biological targets to identify its primary interaction partners. Investigating its effects on key signaling networks implicated in various diseases is a critical next step. For instance, studies on the related compound Mangostenone F have demonstrated its ability to suppress the NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses. scienceopen.comkoreascience.krnih.govbiomolther.orgkribb.re.kr A similar in-depth analysis of this compound's activity could reveal unique therapeutic opportunities. Computational studies, such as molecular docking, could serve as a preliminary step to predict potential targets and guide experimental validations.

Development of Advanced Delivery Systems for Preclinical Applications

The clinical translation of many xanthones is hampered by their poor aqueous solubility and low bioavailability. nih.govmdpi.com While no specific studies on the bioavailability of this compound have been published, it is reasonable to extrapolate that it faces similar challenges to other well-studied xanthones like α-mangostin. nih.govspandidos-publications.com

Consequently, a pivotal area for future research is the development of advanced delivery systems tailored for this compound. The successful application of nanoencapsulation technologies for α-mangostin, utilizing systems like polymeric nanoparticles, liposomes, and solid lipid nanoparticles, has been shown to significantly improve solubility and bioavailability. nih.govnih.govmdpi.com These platforms offer a promising avenue for enhancing the preclinical applicability of this compound. Research should focus on formulating this compound into various nanocarriers and evaluating their physicochemical properties, drug release profiles, and efficacy in preclinical models. Such nanoformulations could potentially enhance targeted delivery and reduce the required therapeutic dose, thereby minimizing potential side effects. nih.govnih.gov

| Delivery System for Xanthones | Potential Advantages for this compound |

| Polymeric Nanoparticles | Controlled release, targeted delivery. nih.gov |

| Liposomes | Biocompatibility, encapsulation of hydrophobic compounds. mdpi.com |

| Solid Lipid Nanoparticles | High drug loading, stability. |

| Nanoemulsions | Increased solubility and absorption. nih.gov |

Exploration of Synergistic Effects with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of modern pharmacology and traditional medicine. Studies on α-mangostin have demonstrated synergistic antibacterial activity when combined with conventional antibiotics like oxacillin. nih.gov This highlights the potential of xanthones to act as adjuvants in treating resistant infections.

For this compound, the exploration of its synergistic potential remains an entirely untapped field of research. Future investigations should explore the combination of this compound with other bioactive compounds, including other xanthones from mangosteen, as well as conventional therapeutic agents. Such studies could reveal synergistic effects in various contexts, including anticancer, anti-inflammatory, and antimicrobial applications. Identifying these synergistic combinations could lead to the development of more effective and lower-dose therapeutic strategies.

Investigation of Unexplored Biological Activities and Therapeutic Concepts

The known biological activities of the broader class of mangosteen xanthones are extensive, encompassing antioxidant, anti-inflammatory, antibacterial, and anticancer properties. nih.govnih.gov However, the specific biological activity profile of this compound is largely unknown. While a study on fifteen prenylated xanthones for antituberculosis activity identified α-mangostin, β-mangostin, and garcinone B as potent inhibitors, the activity of this compound was not specified. nih.gov

Future research should venture into unexplored biological activities for this compound. This could include screening for effects on neurodegenerative diseases, metabolic disorders, and viral infections. For example, an in-silico study predicted that xanthone (B1684191) derivatives could have potential as inhibitors of the main protease of SARS-CoV-2, suggesting a possible antiviral role for compounds like this compound that warrants experimental investigation. nih.gov Uncovering novel therapeutic applications for this compound will require a broad and systematic approach to biological screening.

Addressing Challenges in Academic Research (e.g., Limited Bioavailability Data, Mechanistic Clarity)

The advancement of this compound as a potential therapeutic agent is fundamentally constrained by a lack of foundational academic research. The primary challenges that need to be addressed are the absence of bioavailability data and a clear understanding of its mechanism of action. The low oral bioavailability observed for α-mangostin underscores the importance of conducting pharmacokinetic studies for this compound to understand its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govspandidos-publications.com

Furthermore, elucidating the precise molecular mechanisms by which this compound exerts any biological effects is crucial. While the anti-inflammatory mechanism of Mangostenone F has been linked to the inhibition of the NF-κB and MAPK pathways, similar mechanistic clarity is needed for this compound. scienceopen.comkoreascience.krnih.govbiomolther.orgkribb.re.kr Overcoming these challenges will require dedicated research efforts, including in vivo pharmacokinetic studies and in-depth in vitro mechanistic investigations. Addressing these fundamental knowledge gaps is a prerequisite for any future preclinical and clinical development of this compound.

Q & A

Q. What ethical frameworks apply to studies investigating this compound’s use in traditional medicine contexts?

- Methodological Answer : Follow Nagoya Protocol guidelines for access and benefit-sharing when using plant materials from biodiversity-rich regions. Document informed consent from local communities and adhere to institutional review board (IRB) approvals for ethnopharmacological data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.